4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate and 4-nitrobenzoic acid.
Reaction Conditions: The reaction is carried out under Suzuki–Miyaura cross-coupling conditions, which involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dry acetone.
Industrial Production: Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: The compound is used in the development of new materials with specific physicochemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-nitrobenzoate can be compared with other coumarin derivatives:
Properties
Molecular Formula |
C23H15NO6 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C23H15NO6/c1-14-19-13-18(29-22(25)16-7-9-17(10-8-16)24(27)28)11-12-20(19)30-23(26)21(14)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
UDRCZHOQWFIZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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